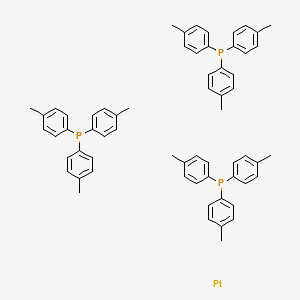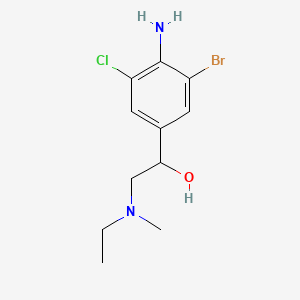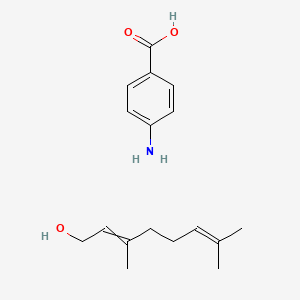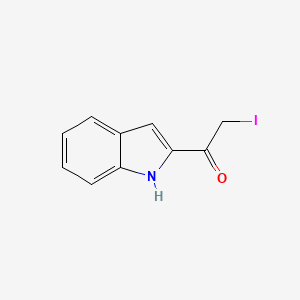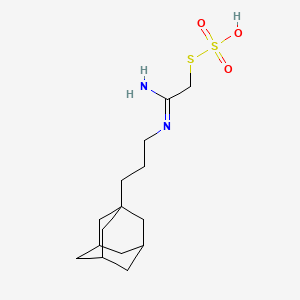
2,2,4,4,6,6,8,8-Octamethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octamethylnonane is a highly branched alkane with the molecular formula C17H36. It is known for its unique structure, which includes eight methyl groups attached to a nonane backbone. This compound is often studied for its physical and chemical properties, as well as its applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethylnonane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the Friedel-Crafts alkylation, where a nonane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8-Octamethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the conditions, the major products can include 2,2,4,4,6,6,8,8-octamethyl-1-nonanol, 2,2,4,4,6,6,8,8-octamethyl-2-nonanone, or 2,2,4,4,6,6,8,8-octamethylnonanoic acid.
Substitution: Halogenated derivatives such as 2,2,4,4,6,6,8,8-octamethyl-1-chlorononane or 2,2,4,4,6,6,8,8-octamethyl-1-bromononane.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8-Octamethylnonane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent in drug delivery systems.
Medicine: Investigated for its potential use in formulations requiring hydrophobic carriers.
Industry: Utilized as a reference compound in the determination of cetane numbers for diesel fuels and as a component in specialty lubricants.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethylnonane in various applications depends on its hydrophobic nature and branched structure. In chemical reactions, its reactivity is influenced by the steric hindrance provided by the multiple methyl groups. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched alkane with one fewer methyl group.
2,2,4,4,6,6,8-Heptamethyloctane: A similar compound with a shorter carbon chain.
Uniqueness
2,2,4,4,6,6,8,8-Octamethylnonane is unique due to its high degree of branching, which imparts distinct physical properties such as lower boiling points and higher stability compared to less branched alkanes. Its structure also makes it a valuable reference compound in fuel research and a useful model for studying the effects of branching in hydrocarbons.
Eigenschaften
CAS-Nummer |
34701-50-3 |
|---|---|
Molekularformel |
C17H36 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octamethylnonane |
InChI |
InChI=1S/C17H36/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h11-13H2,1-10H3 |
InChI-Schlüssel |
NRTFNOMCDBSWPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
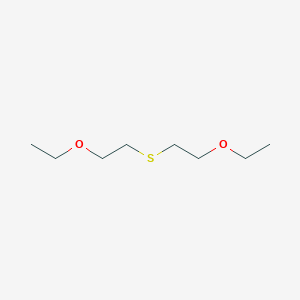
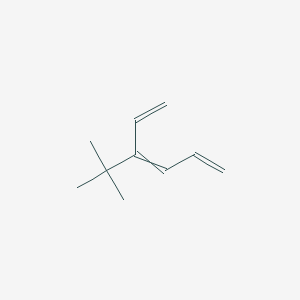
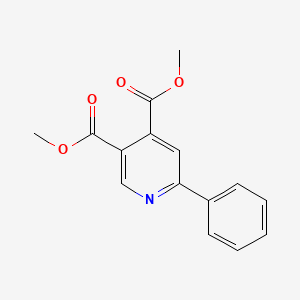
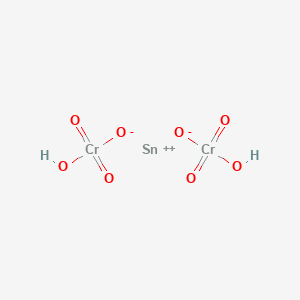
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
